molecular formula C17H16Cl2F3N3O3 B11507417 2,4-dichloro-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

2,4-dichloro-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11507417
M. Wt: 438.2 g/mol
InChI Key: TZDZLTODDJYGLI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, dichloro substituents, a cyclohexyl group, and an imidazolidinone ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexylamine derivative is reacted with the benzamide intermediate.

    Imidazolidinone Ring Formation: The imidazolidinone ring is formed by cyclization of the intermediate with a suitable reagent such as phosgene or its derivatives.

    Trifluoromethyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can occur at the imidazolidinone ring, potentially converting it to an imidazoline or imidazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of imidazoline or imidazole derivatives.

    Substitution: Formation of various substituted benzamides with different functional groups.

Scientific Research Applications

2,4-dichloro-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-[1-cyclohexyl-2,5-dioxoimidazolidin-4-yl]benzamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    2,4-dichloro-N-[1-cyclohexyl-2,5-dioxo-4-methylimidazolidin-4-yl]benzamide:

Uniqueness

The presence of the trifluoromethyl group in 2,4-dichloro-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C17H16Cl2F3N3O3

Molecular Weight

438.2 g/mol

IUPAC Name

2,4-dichloro-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C17H16Cl2F3N3O3/c18-9-6-7-11(12(19)8-9)13(26)23-16(17(20,21)22)14(27)25(15(28)24-16)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,23,26)(H,24,28)

InChI Key

TZDZLTODDJYGLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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